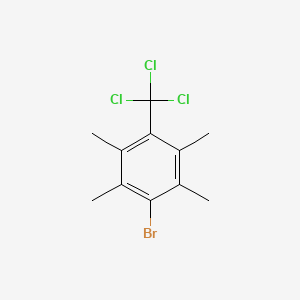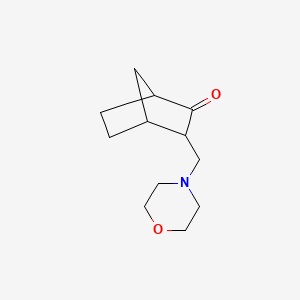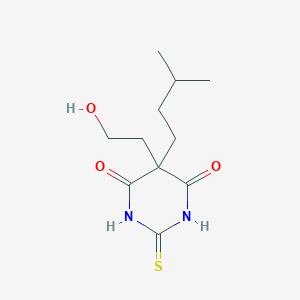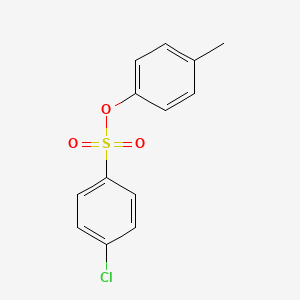
N-(1-tosyl-2,2,2-trichloro-ethyl)iminodichloromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride is a chemical compound with the molecular formula C10H8Cl5NO2S and a molecular weight of 383.51 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a sulfonyl group, and a carbonimidic dichloride moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride typically involves the reaction of 2,2,2-trichloroethyl chloroformate with 4-methylbenzenesulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different functional groups.
Oxidation Reactions: Oxidation can result in the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of alcohols or amines depending on the reducing agent used.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2,2,2-trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride involves its interaction with nucleophiles, leading to the formation of substituted products. The trichloromethyl group is highly reactive and can be readily replaced by various nucleophiles. The sulfonyl group enhances the electrophilicity of the carbonimidic dichloride moiety, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloro-1-(phenylsulfonyl)ethylcarbonimidic dichloride: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
2,2,2-Trichloro-1-(4-chlorophenoxy)ethylformamide: Contains a formamide group and a 4-chlorophenoxy group.
2,2,2-Trichloro-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)-acetamide: Contains an acetamide group and a 4-methoxy-phenylamino group.
Uniqueness
2,2,2-Trichloro-1-[(4-methylphenyl)sulfonyl]ethylcarbonimidic dichloride is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C10H8Cl5NO2S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
1,1-dichloro-N-[2,2,2-trichloro-1-(4-methylphenyl)sulfonylethyl]methanimine |
InChI |
InChI=1S/C10H8Cl5NO2S/c1-6-2-4-7(5-3-6)19(17,18)8(10(13,14)15)16-9(11)12/h2-5,8H,1H3 |
InChI-Schlüssel |
MPKKQPIXYDARBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(Cl)(Cl)Cl)N=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




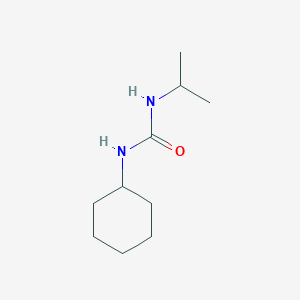

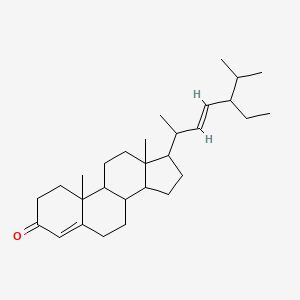
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
